Trehalose C14

CMC Surfactant Micellization

Trehalose C14 (α-D-Glucopyranosyl-α-D-glucopyranoside monomyristate, CAS 64622-92-0) is a non-ionic surfactant composed of a trehalose disaccharide hydrophilic head and a myristic acid ester (C14) lipophilic tail. This glycolipid belongs to a homologous series of trehalose fatty acid esters, where chain length (C8–C16) directly governs self-assembly properties critical for membrane protein research and lipidomics applications.

Molecular Formula C26H48O12
Molecular Weight 552.7 g/mol
Cat. No. B15598693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrehalose C14
Molecular FormulaC26H48O12
Molecular Weight552.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(28)35-15-17-20(30)22(32)24(34)26(37-17)38-25-23(33)21(31)19(29)16(14-27)36-25/h16-17,19-27,29-34H,2-15H2,1H3/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1
InChIKeyLRXBVTKVELRWDT-MPBWFABASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Trehalose C14 Procurement Guide: Critical Micelle Concentration and Chain-Length Differentiation for Non-Ionic Surfactant Selection


Trehalose C14 (α-D-Glucopyranosyl-α-D-glucopyranoside monomyristate, CAS 64622-92-0) is a non-ionic surfactant composed of a trehalose disaccharide hydrophilic head and a myristic acid ester (C14) lipophilic tail . This glycolipid belongs to a homologous series of trehalose fatty acid esters, where chain length (C8–C16) directly governs self-assembly properties critical for membrane protein research and lipidomics applications .

Why Trehalose C14 Cannot Be Substituted with C12 or C16 Analogs: Chain-Length-Dependent Micellization


Generic substitution among trehalose ester surfactants is invalid because the hydrophobic tail length dictates the critical micelle concentration (CMC). The CMC of Trehalose C14 (0.012 mmol/L) is one order of magnitude lower than Trehalose C12 (0.15 mmol/L) and approximately 2-fold higher than Trehalose C16 (0.0061 mmol/L) . This CMC value governs the concentration at which micelles form, directly impacting the amount of detergent required for membrane solubilization, the ease of detergent removal post-purification, and the stability of protein-detergent complexes. Selecting the incorrect chain-length analog would require different working concentrations and could lead to protein denaturation, aggregation, or inefficient lipid extraction .

Trehalose C14: Quantitative Evidence of Differentiation for Scientific Procurement


Critical Micelle Concentration (CMC) Reduction vs. Shorter-Chain Trehalose Analogs

Trehalose C14 exhibits a critical micelle concentration (CMC) of 0.012 mmol/L, which is 12.5-fold lower than the C12 analog (0.15 mmol/L) and >250-fold lower than the C8 analog (5.6 mmol/L) . This lower CMC indicates that Trehalose C14 forms micelles at a significantly lower concentration, enabling more efficient membrane solubilization with less detergent mass, which is advantageous for downstream purification and minimizing protein denaturation risk.

CMC Surfactant Micellization Membrane Protein

Immunostimulatory Activity of Trehalose C14-Containing Analog: IL-6 Enhancement in Murine Model

The synthetic trehalose dicorynomycolate analog RRSS-TDCM-C14 (containing a C14 mycolic acid chain) demonstrated significant interleukin-6 (IL-6) level enhancement activity in mouse sera [1][2]. This activity was observed during a structure-activity relationship study comparing various stereoisomers of trehalose dimycolate (TDM) and trehalose dicorynomycolate (TDCM) analogs, where only specific C14-containing stereoisomers (RRRR-TDCM-C14 and RRSS-TDCM-C14) showed this immunological effect [1][2].

Immunology Adjuvant Vaccine IL-6 Trehalose Dimycolate

Trehalose Moiety Confers Protein Stabilization Advantage Over Non-Trehalose Detergents

The trehalose headgroup in Trehalose C14 provides intrinsic protein stabilization properties not found in conventional alkyl maltoside or polyoxyethylene detergents. Trehalose is an exceptional protein stabilizer that directly correlates solution surface tension with increased protein thermal stability [1]. While direct comparative data for Trehalose C14 vs. DDM (n-Dodecyl-β-D-maltoside) are not available in the open literature, class-level inference suggests that the trehalose moiety in Trehalose C14 offers a dual function—solubilization via the C14 tail and stabilization via the trehalose head—which is a unique value proposition for challenging membrane protein targets where maintaining native conformation is paramount.

Protein Stabilization Membrane Protein Thermal Stability Osmolyte

Trehalose C14: Prioritized Application Scenarios for Research and Industrial Procurement


Membrane Protein Solubilization for Structural Biology and Proteomics

Trehalose C14 is optimally employed for the solubilization and stabilization of fragile membrane proteins. Its low CMC (0.012 mmol/L) enables efficient extraction at low concentrations, reducing the risk of denaturation . The trehalose headgroup provides an additional layer of protection against thermal and conformational instability, making it a preferred choice over conventional detergents like DDM or C12E8 for challenging targets destined for crystallization or functional assays .

Lipidomics Sample Preparation for LC-MS and NMR Analysis

Trehalose C14 is suitable for the solubilization of cell membranes and lipid extracts prior to lipidomics analysis, including LC-MS and NMR workflows . Its defined chemical structure and non-ionic nature minimize interference with mass spectrometry detection and NMR signals, providing cleaner spectral baselines compared to heterogeneous or polymeric surfactants .

Synthesis of Immunomodulatory Trehalose Glycolipid Analogs

Trehalose C14 serves as a critical building block or reference standard for the synthesis of trehalose glycolipid analogs with specific C14 fatty acid chains. These compounds, such as trehalose dicorynomycolate C14 (TDCM-C14), are investigated as vaccine adjuvants due to their ability to enhance IL-6 production and modulate immune responses via Mincle receptor engagement [1]. Procurement of high-purity Trehalose C14 is essential for reproducible synthesis and structure-activity relationship studies in this field.

Technical Documentation Hub

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